Product packaging for Benzo[b]thiophene-4-carboxylic acid(Cat. No.:CAS No. 10134-95-9)

Benzo[b]thiophene-4-carboxylic acid

Cat. No.: B157676
CAS No.: 10134-95-9
M. Wt: 178.21 g/mol
InChI Key: REVHWEJAHDLSTJ-UHFFFAOYSA-N
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Description

Benzo[b]thiophene-4-carboxylic acid (CAS 10134-95-9) is a high-purity solid organic compound with the molecular formula C9H6O2S and a molecular weight of 178.21 g/mol. This chemical serves as a versatile and critical synthetic intermediate in medicinal chemistry and drug discovery research. The benzo[b]thiophene core is a privileged scaffold in pharmaceutical development, known for yielding compounds with diverse biological activities. This compound is particularly valued as a building block for the synthesis of novel molecules with potential therapeutic applications. Research indicates that derivatives of the benzo[b]thiophene nucleus exhibit a broad spectrum of pharmacological properties, including significant antimicrobial activity. Recent studies highlight that such derivatives have shown promise as hits against Staphylococcus aureus , including strains resistant to methicillin and daptomycin, underscoring their value in combating antibiotic resistance . Furthermore, structurally similar benzo[b]thiophene carboxamidine derivatives have been identified as inhibitors of key serine proteases like prothrombin and urokinase-type plasminogen activator, indicating potential applications in researching coagulation and other physiological pathways . Stored sealed in a dry environment at -20°C to maintain stability, this product is intended for research purposes as a key intermediate in organic synthesis and heterocyclic chemistry. It is supplied with a guaranteed purity of 98% and is For Research Use Only. Not for human, veterinary, or household use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6O2S B157676 Benzo[b]thiophene-4-carboxylic acid CAS No. 10134-95-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzothiophene-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O2S/c10-9(11)7-2-1-3-8-6(7)4-5-12-8/h1-5H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REVHWEJAHDLSTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CSC2=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90359993
Record name benzo[b]thiophene-4-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10134-95-9
Record name benzo[b]thiophene-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90359993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 10134-95-9
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Synthetic Methodologies for Benzo B Thiophene 4 Carboxylic Acid and Its Analogs

Established Synthesis Routes for Benzo[b]thiophene Carboxylic Acid Core Structures

The construction of the fundamental benzo[b]thiophene carboxylic acid framework can be achieved through various synthetic pathways, which can be broadly categorized into multi-step linear or convergent approaches and strategies involving annulation and cyclization.

Multi-step Linear and Convergent Synthetic Approaches

Multi-step syntheses often begin with appropriately substituted benzene (B151609) derivatives. One established method involves the reaction of a 2-halobenzaldehyde with an alkyl mercaptan, which is then treated with a 2-haloacetic acid to form the benzo[b]thiophene-2-carboxylic acid. google.com Another approach utilizes the reaction of a 2-chlorobenzaldehyde (B119727) with a dialkali salt of 2-mercaptoacetic acid, followed by base-induced cyclization. google.com

Convergent strategies, on the other hand, bring together two or more complex fragments in the later stages of the synthesis. For instance, a palladium-catalyzed carbonylative approach allows for the synthesis of benzo[b]thiophene-3-carboxylic esters from 2-(methylthio)phenylacetylenes, carbon monoxide, and an alcohol. nih.govacs.org This method offers a direct route to the core structure in a single, multi-component step. acs.org

Annulation and Cyclization Strategies for Benzo[b]thiophene Carboxylic Acids

Annulation and cyclization reactions are powerful tools for constructing the fused ring system of benzo[b]thiophenes. A common strategy involves the intramolecular cyclization of aryl thioethers. For example, arylthioacetic acids can be cyclized to form 3-hydroxybenzo[b]thiophene, which can then be dehydroxylated. chemicalbook.com

Electrophilic cyclization is another key strategy. Starting from N,N-diethyl O-3-halophenylcarbamates, an ortho-lithiation reaction followed by electrophilic cyclization can yield 3-halo-7-oxygen-functionalized benzo[b]thiophenes. nih.gov Furthermore, oxidative cyclization of 2-mercaptocinnamic acid or α-mercaptocinnamic acid provides another route to the benzo[b]thiophene core. chemicalbook.com A one-pot method for synthesizing 2-aroylbenzo[b]thiophen-3-ols involves the reaction of 2-mercaptobenzoic acid with substituted aryl bromomethyl ketones, proceeding through an in situ intramolecular cyclization. rsc.org

Functionalization and Derivatization of Benzo[b]thiophene Carboxylic Acid Systems

Once the benzo[b]thiophene carboxylic acid core is established, further modifications can be made to introduce various functional groups at specific positions on the ring system or to transform the carboxylic acid moiety itself.

Regioselective Substitution and Functional Group Interconversions on the Benzo[b]thiophene Core (e.g., C2, C3, C6, C7 positions)

The functionalization of the benzo[b]thiophene ring is often directed by the inherent reactivity of the different carbon positions. The C2 position is generally more susceptible to electrophilic attack and deprotonation due to the influence of the sulfur atom. nih.gov

C2-Functionalization: Direct arylation at the C2 position is a well-established method using transition metal catalysis. lookchem.com

C3-Functionalization: Functionalization at the C3 position is more challenging. nih.govlookchem.com However, methods have been developed for direct C3-arylation using palladium catalysts and various coupling partners. nih.gov A metal-free C3-chlorination of C2-substituted benzo[b]thiophenes can be achieved using sodium hypochlorite (B82951) pentahydrate. nih.gov The resulting 3-chloro derivatives can then undergo further reactions, such as Suzuki-Miyaura coupling. nih.gov

C6 and C7-Functionalization: Functionalization at the benzene ring portion of the scaffold, such as at the C6 and C7 positions, can be achieved by starting with appropriately substituted precursors. For example, the synthesis of 7-chloro-2-benzo[b]thiophenecarboxylic acid has been reported. google.com Similarly, 6-fluorobenzo[b]thiophene-2-carboxylic acid can be prepared. nih.gov An efficient synthesis of 3-halo-7-oxygen-functionalized benzo[b]thiophenes has been developed from N,N-diethyl O-3-halophenylcarbamates via ortho-lithiation and electrophilic cyclization. nih.gov

Carboxylic Acid Group Transformations (e.g., Amidation, Esterification, Hydrazone Formation)

The carboxylic acid group at the 4-position of benzo[b]thiophene is a versatile handle for further derivatization.

Amidation: Amides are commonly prepared by reacting the corresponding carboxylic acid with an amine in the presence of a coupling agent like EDCI and DMAP. nih.gov Alternatively, the carboxylic acid can be converted to the acid chloride, which then reacts with an amine. uow.edu.au One-pot methods that avoid traditional coupling reagents by forming a thioester intermediate have also been developed. nih.gov

Esterification: Esters can be synthesized by reacting the carboxylic acid with an alcohol under acidic conditions or by using coupling agents. nih.gov For example, ethyl 5-bromobenzo[b]thiophene-3-carboxylate has been synthesized using EDCI and DMAP with anhydrous ethanol. nih.gov

Hydrazone Formation: Acylhydrazones can be formed by the reaction of a benzo[b]thiophene-2-carboxylic hydrazide with various aromatic or heteroaromatic aldehydes. nih.gov

Catalytic Methodologies in Benzo[b]thiophene Carboxylic Acid Synthesis

Catalysis, particularly with transition metals like palladium, plays a crucial role in the modern synthesis of benzo[b]thiophene carboxylic acids and their derivatives. rsc.orgresearchgate.netelectronicsandbooks.com

Palladium catalysts are widely used for C-H activation and cross-coupling reactions, enabling the direct functionalization of the benzo[b]thiophene core. lookchem.commdpi.com For example, a palladium-catalyzed direct arylation at the C3 position of benzo[b]thiophenes has been achieved using aryl chlorides as coupling partners with Pd/C and CuCl as a co-catalyst. lookchem.com

Palladium-catalyzed carbonylative cyclization of 2-(methylthio)phenylacetylenes provides a direct route to benzo[b]thiophene-3-carboxylic esters. nih.govacs.org This reaction utilizes a simple PdI2/KI catalytic system and can be performed under aerobic conditions. nih.govacs.org Furthermore, palladium-catalyzed synthesis of dibenzothiophene (B1670422) derivatives has been achieved through the cleavage of C-H and C-S bonds, avoiding the need for external oxidants. nih.gov

The use of heterogeneous catalysts, such as Pd/C, offers advantages in terms of operational simplicity, scalability, and insensitivity to air and moisture. lookchem.com

Below is a table summarizing some of the catalytic methods discussed:

Catalytic MethodReactantsCatalyst SystemProductReference
Carbonylative Cyclization2-(Methylthio)phenylacetylenes, CO, AlcoholPdI2/KIBenzo[b]thiophene-3-carboxylic esters nih.govacs.org
Direct C3-ArylationBenzo[b]thiophene, Aryl chloridesPd/C, CuCl3-Arylbenzo[b]thiophenes lookchem.com
C-H/C-S CouplingDiaryl sulfidesPd(OAc)2Dibenzothiophenes nih.gov
Direct Synthesis from ThioenolsThioenolsPdCl2 or PdCl2(cod)Benzo[b]thiophenes rsc.org

Transition Metal-Catalyzed Coupling Reactions (e.g., Palladium-Catalyzed C-H Arylation, Heck-type pathways, Suzuki-Miyaura Coupling)

Transition metal catalysis, particularly using palladium, has become an indispensable tool for the synthesis of functionalized benzo[b]thiophenes. researchgate.net These methods often leverage direct C-H activation, which avoids the need for pre-functionalization of starting materials, thereby increasing atom and step economy. nih.gov

Palladium-Catalyzed C-H Arylation and Heck-type Pathways:

Direct C-H arylation has emerged as a powerful strategy for creating carbon-carbon bonds on the benzo[b]thiophene core. acs.org A significant challenge in the functionalization of benzo[b]thiophenes is controlling the regioselectivity of the arylation. acs.orgnih.gov While the C2 position is generally more acidic and electronically favored for functionalization, methods have been developed to achieve selective arylation at the C3 (or β) position. nih.govorganic-chemistry.org

One notable advancement is a palladium-catalyzed system that accomplishes the β-arylation of benzo[b]thiophenes with aryl iodides at room temperature. acs.orgnih.gov This method demonstrates high regioselectivity (>99:1) and broad functional group tolerance, operating under mild, open-flask conditions without the need for phosphine (B1218219) ligands in most cases. acs.orgnih.gov Kinetic studies of this reaction have provided the first experimental evidence supporting a Heck-type pathway for the C-H arylation of heteroarenes. acs.orgnih.gov

In contrast, other palladium-catalyzed methods have been optimized for selective C2-arylation. For instance, Pd(II)-catalyzed oxidative cross-coupling of benzo[b]thiophene 1,1-dioxides with arylboronic acids proceeds efficiently at the C2 position. nih.govresearchgate.net This reaction also exhibits a broad substrate scope and tolerance for various functional groups. nih.gov Similarly, a phosphine-free bis(alkoxo)palladium complex has been used for the efficient C2-arylation of benzo[b]thiophenes with aryl bromides. organic-chemistry.org

A decarboxylative Heck-type coupling has also been developed as a strategy for the functionalization of benzo[b]thiophene-2-carboxylic acids. documentsdelivered.com This palladium-catalyzed reaction couples 3-chlorobenzo[b]thiophene-2-carboxylic acids with styrenes, offering a regioselective route to functionalized benzo[b]thiophenes. documentsdelivered.com

Table 1: Examples of Palladium-Catalyzed Arylation of Benzo[b]thiophene Derivatives
Reaction TypeCatalyst SystemCoupling PartnersPosition FunctionalizedKey FeaturesReference
β-Arylation (Heck-type)Pd(OAc)₂ / Xantphos / Ag₂CO₃Benzo[b]thiophene & Aryl IodideC3Room temperature, high regioselectivity, phosphine-free option available. acs.orgnih.gov
C2-ArylationPd(OAc)₂ / AgOAc / AcOHBenzo[b]thiophene 1,1-dioxide & Arylboronic AcidC2Oxidative cross-coupling via C-H activation, high C2 selectivity. nih.govresearchgate.net
C2-ArylationBis(alkoxo)palladium complex / K₂CO₃ / PivOHBenzo[b]thiophene & Aryl BromideC2Phosphine-free, low catalyst loading. organic-chemistry.org
Decarboxylative Heck CouplingPd(OAc)₂ / Ag₂CO₃3-chlorobenzo[b]thiophene-2-carboxylic acid & StyreneC2Regioselective functionalization via decarboxylation. documentsdelivered.com

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for forming C-C bonds. researchgate.netresearchgate.netdntb.gov.ua In the context of benzo[b]thiophene synthesis, it is frequently employed to introduce aryl or heteroaryl substituents. For example, 2,3-diarylbenzo[b]thiophenes can be synthesized through a palladium(0)-catalyzed Suzuki-Miyaura reaction. dntb.gov.ua This reaction is also utilized for the post-modification of benzo[b]thiophene cores, such as the arylation of 3-iodo-2-amidobenzofurans (analogs), demonstrating its utility in building complex molecular architectures. organic-chemistry.org The development of new catalyst systems, such as PEPPSI-Pd-IPr complexes, continues to improve the efficiency of Suzuki-Miyaura couplings for heteroaromatic compounds. organic-chemistry.org

Radical and Photoredox-Mediated Approaches

In recent years, radical and photoredox catalysis have emerged as powerful tools in organic synthesis, offering mild and efficient pathways to complex molecules. nih.govrsc.orgbeilstein-journals.org These methods have been successfully applied to the synthesis of benzo[b]thiophene derivatives.

One approach involves a photocatalytic radical annulation of o-methylthio-arenediazonium salts with alkynes. organic-chemistry.org This reaction, initiated by visible light irradiation of a photocatalyst like eosin (B541160) Y, regioselectively yields substituted benzo[b]thiophenes. organic-chemistry.org This method represents a green and economical route to the benzo[b]thiophene scaffold. organic-chemistry.org

Another innovative strategy is the photoredox-mediated deoxygenative radical addition of aromatic carboxylic acids to vinyl boronic esters or gem-diborylalkenes. nih.govchemrxiv.org This reaction proceeds through the photochemical C-O bond activation of the carboxylic acid, generating an acyl radical. nih.gov This radical then adds to the alkene, ultimately forming β-keto-borylalkane products. nih.govchemrxiv.org This protocol provides a general platform for the late-stage functionalization of drug molecules containing a carboxylic acid moiety, highlighting its potential for creating complex benzo[b]thiophene-containing structures. nih.gov

Table 2: Radical and Photoredox-Mediated Syntheses
Reaction TypeKey ReagentsProduct TypeMechanism HighlightReference
Photocatalytic Radical Annulationo-methylthio-arenediazonium salt, alkyne, Eosin Y (photocatalyst)Substituted benzo[b]thiophenesVisible-light initiated photoredox catalysis. organic-chemistry.org
Deoxygenative Radical AdditionAromatic carboxylic acid, vinyl boronic ester, PPh₃, photocatalystβ-keto-borylalkanesPhotochemical C-O bond activation of carboxylic acid to form an acyl radical. nih.govchemrxiv.org

Mechanistic Investigations of Benzo[b]thiophene Carboxylic Acid Synthesis Pathways

Understanding the reaction mechanisms is crucial for optimizing existing synthetic methods and developing new ones. For palladium-catalyzed C-H arylations of benzo[b]thiophenes, several pathways have been considered, including electrophilic aromatic substitution (SEAr), concerted metalation-deprotonation (CMD), and a Heck-type process. nih.gov

Kinetic isotope effect (KIE) studies have been instrumental in elucidating these mechanisms. For the β-arylation of benzo[b]thiophene, significant primary ¹³C KIEs were observed at both the C2 and C3 positions. acs.org These findings are consistent with a Heck-type mechanism, which involves a concerted carbo-palladation across the thiophene (B33073) double bond, followed by a base-assisted anti-elimination. acs.orgnih.gov This pathway is favored over an SEAr mechanism, which would predict preferential attack at the more nucleophilic C2 position, and a CMD mechanism, which would require C-H activation at the less acidic β-position. nih.gov

In the Pd(II)-catalyzed oxidative Heck reaction of benzo[b]thiophene 1,1-dioxides, a proposed mechanism involves an initial reversible C-H activation of the benzo[b]thiophene derivative with the Pd(II) catalyst to form a palladacycle intermediate. acs.org This intermediate then coordinates with the alkene (e.g., styrene), followed by migratory insertion and subsequent β-hydride elimination to release the C2-alkenylated product and a Pd(II)H species, which is then reoxidized to complete the catalytic cycle. acs.org

For photoredox-mediated reactions, the mechanism typically begins with the excitation of a photocatalyst by visible light. nih.gov In the deoxygenative radical addition of carboxylic acids, the excited photocatalyst facilitates the C-O bond activation of the acid (in the presence of an additive like PPh₃) to generate an acyl radical. nih.gov This radical species then engages in subsequent addition and reduction steps to form the final product. nih.gov

Biological Activities and Medicinal Chemistry Applications of Benzo B Thiophene 4 Carboxylic Acid Derivatives

Antimicrobial Efficacy

Derivatives of benzo[b]thiophene-4-carboxylic acid have emerged as a promising class of antimicrobial agents, exhibiting a broad spectrum of activity against various pathogens.

The rise of multidrug-resistant (MDR) bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA), presents a significant global health challenge, necessitating the development of novel antibiotics. nih.gov Benzo[b]thiophene derivatives have shown considerable promise in this area. For instance, a series of benzo[b]thiophene acylhydrazones were synthesized by combining a benzo[b]thiophene nucleus with an acylhydrazone functional group. nih.gov One derivative, (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide, demonstrated a minimal inhibitory concentration (MIC) of 4 µg/mL against three S. aureus strains, including a methicillin-resistant and a daptomycin-resistant clinical isolate. nih.govnih.gov

Furthermore, studies have shown that the placement of substituents on the benzo[b]thiophene ring is crucial for antibacterial activity. nih.gov The introduction of functionalities like amine, amide, and methyl groups, as well as halogens such as chlorine at the third position, has been shown to enhance antimicrobial effects. researchgate.net Some benzo[b]thiophene derivatives have also been investigated as inhibitors of the NorA efflux pump in S. aureus, which is a mechanism of antibiotic resistance. researchgate.net For example, a benzothiophene (B83047) derivative was found to inhibit the NorA efflux pump, restoring the activity of ciprofloxacin (B1669076) against a resistant strain. researchgate.net

In another study, benzo[b]thiophene-2-carboxamide (B1267583) derivatives were synthesized and evaluated for their antibacterial properties. uow.edu.au The benzo[b]thienoquinolinone derivative 92 showed promising activity against Staphylococcus aureus. uow.edu.au Additionally, 3-halobenzo[b]thiophene derivatives have been synthesized and tested for their antimicrobial activities. nih.gov A derivative with a methyl alcohol at the second position and chlorine at the third position exhibited an MIC of 128 µg/mL against Bacillus cereus and 256 µg/mL against S. aureus and Enterococcus faecalis. nih.gov

Interactive Table: Antibacterial Activity of Benzo[b]thiophene Derivatives

Compound Target Organism(s) Activity (MIC) Reference(s)
(E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide Staphylococcus aureus (including MRSA and daptomycin-resistant strains) 4 µg/mL nih.govnih.gov
Benzo[b]thienoquinolinone derivative 92 Staphylococcus aureus Promising activity uow.edu.au
3-Chloro-2-(hydroxymethyl)benzo[b]thiophene Bacillus cereus 128 µg/mL nih.gov

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a leading cause of death from a single infectious agent worldwide, with multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains posing a significant threat. nih.govnih.gov Benzo[b]thiophene derivatives have been identified as a promising scaffold for the development of new antitubercular drugs. nih.gov

Several series of benzo[b]thiophene-2-carboxylic acid derivatives, including 1,3-diketones, flavones, pyrazoles, and carboxamides, have been synthesized and shown to possess inhibitory activity against Mtb H37Ra and M. bovis BCG. nih.gov Notably, some of these compounds were active against both the active and dormant stages of MDR-Mtb H37Ra, with MIC values ranging from 2.73 to 22.86 μg/mL. nih.gov For instance, compound 7b, a bromo and chloro-substituted derivative, was highly active against the dormant stage of MDR-Mtb H37Ra with an MIC of 2.73 μg/mL. nih.govnih.gov Other compounds, 8c and 8g, demonstrated significant activity against dormant M. bovis BCG with MICs of 0.60 and 0.61 μg/mL, respectively. nih.govnih.gov

A key target for these antitubercular benzo[b]thiophene derivatives is the enzyme decaprenylphosphoryl-β-D-ribose-2′-epimerase (DprE1). nih.govnih.govsci-hub.st DprE1 is a crucial enzyme involved in the biosynthesis of the mycobacterial cell wall components, lipoarabinomannan and arabinogalactan. sci-hub.stresearchgate.netacs.org Molecular docking studies have revealed that benzo[b]thiophene-2-carboxylic acid derivatives can bind to the active site of DprE1, providing a structural basis for their inhibitory action against Mtb. nih.govnih.gov The thiophene (B33073) moiety of these inhibitors has been identified as a crucial structural feature for binding to the DprE1 enzyme. sci-hub.st

Interactive Table: Antitubercular Activity of Benzo[b]thiophene Derivatives

Compound Target Organism/Enzyme Activity (MIC) Reference(s)
Compound 7b Multidrug-resistant M. tuberculosis H37Ra (dormant stage) 2.73 μg/mL nih.govnih.gov
Compounds 8c and 8g M. bovis BCG (dormant) 0.60 and 0.61 μg/mL nih.govnih.gov

In addition to their antibacterial and antitubercular activities, benzo[b]thiophene derivatives have also demonstrated potential as antifungal and antiviral agents. The benzo[b]thiophene scaffold is present in the FDA-approved antifungal drug sertaconazole. nih.gov

Research has shown that certain 3-halobenzo[b]thiophene derivatives exhibit antifungal activity. For example, a benzo[b]thiophene derivative with a methyl alcohol at the second position and a chlorine at the third position displayed activity against Candida albicans with a MIC of 128 µg/mL. nih.gov

In the realm of antiviral research, a series of novel unsaturated five-membered benzo-heterocyclic amine derivatives, including benzothiophene analogs, were synthesized and evaluated for their broad-spectrum antiviral activity. mdpi.com Some of these compounds showed potent activity against both RNA viruses (influenza A, HCV, and Cox B3 virus) and a DNA virus (HBV) at low micromolar concentrations. mdpi.com Specifically, derivatives containing a benzothiazole (B30560) moiety, which is structurally related to benzothiophene, showed favorable anti-influenza activity. mdpi.com Furthermore, heterocyclic carboxamide derivatives containing a benzothiophene ring have been investigated as potential anti-norovirus agents. jst.go.jp

Antineoplastic and Antiproliferative Research

The benzo[b]thiophene core is a key structural motif in various compounds exhibiting anticancer properties. researchgate.net These derivatives have been shown to act through diverse mechanisms, including the inhibition of kinases and enzymes crucial for cancer cell proliferation and survival. researchgate.net

Derivatives of this compound have been subjected to extensive in vitro cytotoxicity screening against a panel of human cancer cell lines, revealing promising antiproliferative activity. For example, a series of benzo[b]thiophene-2-carboxylic acid derivatives, which also showed antitubercular activity, were evaluated for their cytotoxicity against HeLa (cervical cancer), Panc-1 (pancreatic cancer), and THP-1 (leukemia) cell lines. nih.gov These compounds exhibited low cytotoxicity, indicating a favorable selectivity index for their antimicrobial action. nih.gov

In another study, ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its derivatives were synthesized and tested against MCF-7 (breast cancer) and HepG-2 (liver cancer) cell lines. mdpi.comnih.gov Twelve of these compounds displayed interesting antiproliferative potential, with IC50 values ranging from 23.2 to 95.9 µM. mdpi.comnih.gov

Furthermore, benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives have been synthesized and evaluated as anticancer agents targeting the RhoA/ROCK pathway. nih.govnih.gov One such derivative, compound b19, significantly inhibited the proliferation of MDA-MB-231 (breast cancer) cells. nih.govnih.gov

Interactive Table: In Vitro Cytotoxicity of Benzo[b]thiophene Derivatives

Compound/Derivative Series Cancer Cell Line(s) Activity (IC50) Reference(s)
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives MCF-7, HepG-2 23.2 to 95.9 µM mdpi.comnih.gov
Compound b19 (benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivative) MDA-MB-231 Significant inhibition of proliferation nih.govnih.gov

Research into the anticancer mechanisms of benzo[b]thiophene derivatives has revealed their ability to induce apoptosis (programmed cell death) and modulate the cell cycle in cancer cells.

A study on ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives found that the lead compound, hit 4, induced apoptosis in MCF-7 breast cancer cells. mdpi.comnih.gov Flow cytometric analysis showed a significant 26.86% reduction in cell viability due to apoptosis induction. mdpi.comnih.gov An in vivo study further supported these findings, demonstrating a significant decrease in solid tumor mass upon treatment with compound 4. mdpi.comnih.gov

Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives have been shown to exert their anticancer effects by targeting the RhoA/ROCK pathway, which is involved in cell migration and invasion. nih.govnih.gov Compound b19, a derivative from this series, not only inhibited the proliferation of MDA-MB-231 breast cancer cells but also promoted their apoptosis. nih.govnih.gov The mechanism of action was confirmed by the suppression of myosin light chain phosphorylation and the formation of stress fibers, which are downstream effects of RhoA/ROCK pathway inhibition. nih.govnih.gov

Anti-inflammatory and Analgesic Investigations

Derivatives of benzo[b]thiophene have been identified as promising candidates for the development of new anti-inflammatory and analgesic agents. rsc.orgresearchgate.net Research in this area has focused on their ability to modulate key inflammatory pathways.

Modulation of Inflammatory Pathways and Mediator Synthesis (e.g., 5-LOX/COX inhibition)

A key strategy in developing safer anti-inflammatory drugs is the dual inhibition of both cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes. This approach is believed to enhance anti-inflammatory effects while mitigating the side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.net

Several series of benzo[b]thiophene derivatives have been synthesized and evaluated for this dual inhibitory activity. researchgate.net For instance, 3-hydroxybenzo[b]thiophene-2-carboxylic acid derivatives were designed based on the structure of zileuton (B1683628) and showed promise as dual 5-LOX/COX inhibitors. nih.govsigmaaldrich.com Structure optimization of these compounds led to derivatives with submicromolar IC₅₀ values for the inhibition of 5-LOX and COX-1. sigmaaldrich.com

In one study, novel compounds were created by hybridizing the benzothiophene scaffold with various anti-inflammatory pharmacophores. nih.gov This work identified several compounds with significant inhibitory profiles. Notably, compounds 4b, 4e, 4f, and 5a demonstrated potent in vitro COX-2 inhibition, even greater than the reference drug celecoxib, alongside significant 5-LOX inhibitory activity. researchgate.netnih.gov Compound 4e , in particular, emerged as a potential lead structure for developing a new class of anti-inflammatory agents with a favorable safety profile. researchgate.netnih.gov

Table 1: Selected Benzo[b]thiophene Derivatives as COX/5-LOX Inhibitors

Compound Target Enzyme Inhibitory Activity Reference
18a 5-LOX IC₅₀ = 0.97 µM nih.gov
18b 5-LOX IC₅₀ = 0.51 µM nih.gov
4b, 4e, 4f, 5a COX-2 Higher than celecoxib researchgate.netnih.gov
4a, 4c, 4d, 5b, 7a 5-LOX Higher than meclofenamate sodium researchgate.netnih.gov

Neurological and Anticonvulsant Activities

The benzo[b]thiophene scaffold is a feature in compounds investigated for various neurological applications, including potential anticonvulsant and neuroprotective roles. rsc.org

Neuroprotective Effects and Interaction with Central Nervous System Targets

Research has explored the neuroprotective potential of benzo[b]thiophene derivatives. In one study, a series of benzothiophene-chalcone hybrids were tested for their impact on the viability of SH-SY5Y neuroblastoma cells, a common model for neuroprotective studies. nih.gov The most active compounds, including 5a, 5f, 5h, and 5i , showed no cytotoxic effects on these cells at the concentrations where they effectively inhibited cholinesterase enzymes, suggesting a degree of safety for neuronal cells. nih.gov

Furthermore, certain benzo[b]thiophene derivatives have demonstrated notable anticonvulsant properties. Specifically, naphthyl derivatives (48 and 49 ) were identified as the most effective molecules in protecting against strychnine-induced seizures in research models. rsc.org The central nervous system is also impacted by inflammatory pathways and oxidative stress, which are implicated in neurodegeneration. researchgate.net By targeting these processes, some heterocyclic compounds demonstrate neuroprotective potential. researchgate.net

Metabolic Disorder Interventions (e.g., Antidiabetic Activity)

Benzo[b]thiophene derivatives have been investigated as potential therapeutic agents for metabolic disorders, particularly diabetes. rsc.orgd-nb.info The inhibition of enzymes involved in carbohydrate digestion, such as α-amylase, is a key strategy for managing postprandial hyperglycemia.

A study focused on benzo[b]thiophene-based small molecules as α-amylase inhibitors identified a novel series of hybrid indole–thiazolidinedione–triazole derivatives. The target compounds in this series exhibited α-amylase inhibition with IC₅₀ values ranging from 0.51 ± 0.02 to 7.99 ± 0.28 μM. dntb.gov.ua This compared favorably with the standard drug acarbose, which had an IC₅₀ of 0.68 ± 0.02 μM, indicating potent antidiabetic potential. dntb.gov.ua

Enzyme and Receptor Target Modulation

The versatility of the benzo[b]thiophene scaffold allows it to be adapted for the inhibition of various enzymes and receptors, a critical aspect of modern drug discovery. mdpi.com

Cholinesterase Inhibition for Neurodegenerative Disorders (e.g., Acetylcholinesterase, Butyrylcholinesterase)

In the context of neurodegenerative disorders like Alzheimer's disease, the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a well-established therapeutic approach. nih.govnih.gov A series of new heterocyclic compounds, specifically benzothiophene-chalcone hybrids, were designed and synthesized to act as cholinesterase inhibitors. nih.govnih.gov

Within this series, the benzothiophene-chalcone hybrids generally proved to be more effective inhibitors of both enzymes compared to their benzothiophene precursors. nih.govnih.gov Compound 5f was identified as the most potent AChE inhibitor with an IC₅₀ value of 62.10 μM. nih.govnih.gov Meanwhile, compound 5h was the best BChE inhibitor with an IC₅₀ of 24.35 μM, an activity level comparable to the reference drug galantamine (IC₅₀ = 28.08 μM). nih.govnih.gov Other analogues featuring the benzo[b]thiophene motif have also shown AChE inhibitory activity, with IC₅₀ values ranging from 20.8 to 121.7 µM. nih.govmdpi.com

Table 2: Cholinesterase Inhibitory Activity of Benzo[b]thiophene-Chalcone Hybrids

Compound Target Enzyme IC₅₀ (µM) Reference
5f AChE 62.10 nih.govnih.gov
5h BChE 24.35 nih.govnih.gov
5i BChE 59.6 mdpi.com
Galantamine (Reference) BChE 28.08 nih.govnih.gov

Table of Mentioned Compounds

Name/IdentifierType
4a, 4b, 4c, 4d, 4e, 4f Benzothiophene/Benzofuran Hybrids
5a, 5b Benzothiophene/Benzofuran Hybrids
7a Benzothiophene/Benzofuran Hybrid
18a, 18b 3-Hydroxybenzo[b]thiophene-2-carboxylic acid derivatives
48, 49 Naphthyl derivatives of Benzothiophene
5a, 5f, 5h, 5i Benzothiophene-Chalcone Hybrids
Celecoxib Reference Drug (COX-2 Inhibitor)
Meclofenamate sodium Reference Drug (NSAID)
Zileuton Reference Drug (5-LOX Inhibitor)
Acarbose Reference Drug (α-glucosidase inhibitor)
Galantamine Reference Drug (Cholinesterase Inhibitor)

Thromboxane (B8750289) A2 Synthetase Inhibitory Profiles

Derivatives of benzo[b]thiophene carboxylic acid have been investigated for their potential to inhibit thromboxane A2 (TXA2) synthetase, an enzyme crucial in the formation of thromboxane A2, which is a potent promoter of platelet aggregation and vasoconstriction. Inhibition of this enzyme is a key therapeutic strategy for managing thrombotic diseases.

Research has focused on synthesizing various substituted benzo[b]thiophene derivatives to understand their structure-activity relationships. A series of 2-(1H-imidazol-1-ylmethyl)-substituted carboxylic acids based on the benzo[b]thiophene scaffold demonstrated significant in vitro activity as TXA2 synthetase inhibitors, with IC50 values typically in the nanomolar range, between 1 and 7 x 10⁻⁸ M. nih.gov Notably, these compounds showed minimal to negligible activity against other related enzymes like cyclooxygenase and PGI2 synthetase, indicating a high degree of selectivity. nih.gov The benzo[b]thiophene derivatives within this series were generally found to have the most significant in vivo potency. nih.gov For instance, specific compounds caused an almost complete inhibition of thromboxane production for six hours after oral administration in dogs. nih.gov

Further studies on 1-imidazolylalkyl-substituted di- or tetrahydrobenzo[b]thiophenecarboxylic acid derivatives aimed to refine the understanding of these structure-activity relationships. researchgate.net Among the synthesized compounds, Sodium 2-(1-imidazolylmethyl)-4,5-dihydrobenzo[b]thiophene-6-carboxylate and 2-(1-imidazolylmethyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-6-carboxylic acid hydrochloride were identified as having the most potent and specific inhibitory activity against thromboxane A2 synthetase in vitro. researchgate.net

Table 1: Thromboxane A2 Synthetase Inhibitory Activity of Benzo[b]thiophene Derivatives

Compound NameScaffoldTarget EnzymeIn Vitro Activity (IC50)
2-(1H-imidazol-1-ylmethyl)benzo[b]thiophene carboxylic acid derivativesBenzo[b]thiopheneThromboxane A2 Synthetase1 - 7 x 10⁻⁸ M nih.gov
Sodium 2-(1-imidazolylmethyl)-4,5-dihydrobenzo[b]thiophene-6-carboxylateDihydrobenzo[b]thiopheneThromboxane A2 SynthetasePotent and Specific researchgate.net
2-(1-imidazolylmethyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-6-carboxylic acid hydrochlorideTetrahydrobenzo[b]thiopheneThromboxane A2 SynthetasePotent and Specific researchgate.net

Kinase Inhibition and Signal Transduction Pathway Modulation

The benzo[b]thiophene core structure has served as a scaffold for the development of potent kinase inhibitors, targeting various signaling pathways implicated in disease.

One significant area of research has been the inhibition of the mitochondrial branched-chain α-ketoacid dehydrogenase complex (BCKDC) kinase (BDK). The compound 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2) was identified as a novel allosteric inhibitor of BDK with an IC50 value of 3.19 μM. ias.ac.in The binding of BT2 to BDK induces conformational changes that lead to the dissociation of the kinase from the BCKDC, which subsequently results in the accelerated degradation of the kinase. ias.ac.in This mechanism enhances the activity of the BCKDC, which is responsible for the metabolism of branched-chain amino acids (BCAAs), suggesting potential applications in metabolic diseases characterized by elevated BCAA levels. ias.ac.in

In the context of cancer, derivatives of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide have been synthesized as inhibitors of the RhoA/ROCK signaling pathway, which is involved in tumor cell proliferation, migration, and invasion. nih.gov Compound b19, a derivative from this series, effectively inhibited the proliferation and metastatic behavior of MDA-MB-231 breast cancer cells by suppressing the phosphorylation of the myosin light chain, a downstream target of the RhoA/ROCK pathway. nih.gov

Furthermore, 4-substituted benzo[b]thiophene-2-carboxamidines have been identified as a new class of potent and selective inhibitors of urokinase-type plasminogen activator (uPA), a serine protease involved in cancer invasion and metastasis. researchgate.net Compounds B428 and B623 from this class showed significant inhibition of human uPA with IC50 values of 0.32 μM and 0.07 μM, respectively. researchgate.net These compounds were also effective at inhibiting the degradation of fibronectin by HT1080 tumor cells, demonstrating their potential as anti-invasive agents. researchgate.net

Table 2: Kinase Inhibitory Profiles of Benzo[b]thiophene Derivatives

CompoundScaffoldTarget Kinase/PathwayInhibitory Concentration (IC50)
3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2)Benzo[b]thiopheneBCKDC Kinase (BDK)3.19 μM ias.ac.in
B4284-substituted Benzo[b]thiophene-2-carboxamidineUrokinase (uPA)0.32 μM researchgate.net
B6234-substituted Benzo[b]thiophene-2-carboxamidineUrokinase (uPA)0.07 μM researchgate.net
Compound b19Benzo[b]thiophene-3-carboxylic acid 1,1-dioxideRhoA/ROCK PathwaySignificant inhibition at 2.5 µM nih.gov

Interaction with ATP-sensitive Potassium Channels

Research into the interaction of benzo[b]thiophene derivatives with ATP-sensitive potassium (KATP) channels indicates their potential as modulators of these ion channels. KATP channels are crucial in linking the metabolic state of a cell to its electrical excitability and are involved in various physiological processes, including the regulation of insulin (B600854) secretion and vascular tone. nih.gov

Studies have explored benzo[b]thiophene derivatives as potential KATP channel openers. ias.ac.in For example, the structural modulation of a known KATP channel opener led to the synthesis of benzothiazole and benzothiophene derivatives bearing thioamide groups. nih.gov Some of these compounds demonstrated myorelaxant activity on rat aorta rings, suggesting an effect on vascular KATP channels. nih.gov This line of inquiry highlights the potential for developing novel vasodilatory agents based on the benzo[b]thiophene scaffold. While specific derivatives of this compound have not been detailed in this context, the broader class of benzo[b]thiophene compounds is recognized for its potential to interact with and open potassium channels. ias.ac.in

Antimalarial Drug Discovery

The benzo[b]thiophene scaffold is a promising framework for the development of new antimalarial agents, particularly in the face of growing resistance to existing drugs. Research has demonstrated that bromo-benzothiophene carboxamide derivatives are potent inhibitors of the asexual blood stages of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.gov

These compounds are understood to act by inhibiting the Plasmodium falciparum Enoyl-ACP reductase (FabI), an essential enzyme in the parasite's fatty acid synthesis pathway, which is distinct from that of its human host. nih.gov One specific derivative, 3-bromo-N-(4-fluorobenzyl)-benzo[b]thiophene-2-carboxamide (referred to as compound 6), has shown significant efficacy not only in vitro but also in an in vivo mouse model of malaria. nih.gov Administration of this compound was found to enhance the survival of mice infected with P. berghei by two weeks compared to untreated controls. nih.gov The compounds specifically affect the metabolically active trophozoite stage of the parasite's intraerythrocytic development. nih.gov These findings underscore the potential of benzo[b]thiophene carboxamides as a promising class for the development of novel antimalarial therapies. nih.gov

Table 3: Antimalarial Activity of Benzo[b]thiophene Carboxamide Derivatives

Compound NameScaffoldTarget OrganismProposed Target/Mechanism
Bromo-benzothiophene carboxamide derivativesBenzo[b]thiophene CarboxamidePlasmodium falciparumInhibition of asexual blood-stages; Inhibition of Enoyl-ACP reductase (FabI) nih.gov
3-bromo-N-(4-fluorobenzyl)-benzo[b]thiophene-2-carboxamide (Compound 6)Benzo[b]thiophene CarboxamidePlasmodium falciparum, P. bergheiImpairs development of trophozoite stage; Enhances longevity in infected mice nih.gov

Structure Activity Relationship Sar and Pharmacophore Development

Elucidation of Key Structural Elements for Optimized Bioactivity

The bioactivity of benzo[b]thiophene derivatives is intrinsically linked to three key structural components: the benzo[b]thiophene core, the carboxylic acid (or its derivative) moiety, and the substituents on the bicyclic ring system.

The benzo[b]thiophene nucleus itself serves as the foundational scaffold. Its rigid, planar structure and specific electronic properties are essential for orienting the other functional groups correctly within a biological target's binding site. This core is a common feature in many potent therapeutic compounds, underscoring its importance as a privileged pharmacophore. ambeed.com

The carboxylic acid group (or its bioisosteric replacements and derivatives) is a critical element for establishing interactions with target proteins. In derivatives of benzo[b]thiophene-3-carboxylic acid investigated as anticancer agents, this group is often converted into a carboxamide . This modification allows for the exploration of additional hydrogen bond donor and acceptor interactions and provides a vector for introducing further diversity. For example, the development of RhoA/ROCK pathway inhibitors showed that the carboxamide group at the C-3 position was a crucial contributor to the compounds' anti-proliferative activity. google.com

Substituents on both the benzene (B151609) and thiophene (B33073) portions of the core play a vital role in modulating potency, selectivity, and pharmacokinetic properties. In a series of antimicrobial acylhydrazones derived from benzo[b]thiophene-2-carboxylic acid, substitutions on the benzene ring at the C-6 position were found to be significant. The introduction of a chlorine atom at C-6 led to the identification of a potent antibacterial agent against multidrug-resistant Staphylococcus aureus. This highlights that even distal modifications to the core can have a profound impact on biological activity. Similarly, for anticancer derivatives targeting the RhoA/ROCK pathway, substitution at the C-5 position with a 1-methyl-1H-pyrazol group was found to enhance anti-proliferative effects. google.com

Positional Effects of Functional Groups on Pharmacological Profiles

The specific placement of functional groups on the benzo[b]thiophene scaffold dramatically influences the pharmacological profile of the resulting compounds. The differential effects observed with substitutions at various positions underscore the importance of regiochemistry in drug design.

Studies comparing different substitution patterns reveal that even a minor shift in a functional group's position can lead to significant changes in biological activity. For instance, in the development of cholinesterase inhibitors for Alzheimer's disease, a comparison was made between 2-phenylbenzothiophenes and 2-phenyl-3-benzoylbenzothiophenes. The introduction of the 4-aminobenzoyl group at position 3 significantly improved the inhibitory activity against butyrylcholinesterase (BChE) while maintaining a similar, low activity against acetylcholinesterase (AChE). ambeed.com This demonstrates a clear positional effect where substitution at C-3 is critical for enhancing a specific biological endpoint.

Further evidence for positional effects comes from research on antimicrobial agents. A series of benzo[b]thiophene-2-carbohydrazides were synthesized with various substituents on the benzo[b]thiophene nucleus. The table below summarizes the activity of compounds with different substituents at the C-6 position, illustrating how this position can be modified to tune antimicrobial potency.

CompoundCore StructureSubstituent at C-6TargetKey FindingReference
II.bBenzo[b]thiophene-2-carbohydrazide-ClS. aureus (MRSA)Showed potent antibacterial activity (MIC = 4 µg/mL) and was non-cytotoxic.
III.bBenzo[b]thiophene-2-carbohydrazide-CF3S. aureusExhibited moderate activity against the reference S. aureus strain.
b19Benzo[b]thiophene-3-carboxamide-H (but with 1-methyl-1H-pyrazol at C-5)MDA-MB-231 cancer cellsSignificantly inhibited proliferation, migration, and invasion via the RhoA/ROCK pathway. google.com

This data clearly indicates that the C-6 position is sensitive to substitution, with an electron-withdrawing chlorine atom conferring strong antibacterial activity. In a different series based on the 3-carboxamide scaffold, substitution at the C-5 position was found to be a key determinant of anticancer activity. google.com The distinct outcomes resulting from substitutions at C-3, C-5, and C-6 illustrate the critical principle of positional effects in defining the pharmacological profile of benzo[b]thiophene-based compounds.

Design Principles for Lead Compound Identification and Optimization

The collective findings from SAR studies on various benzo[b]thiophene isomers provide a set of guiding principles for the identification and optimization of lead compounds.

Leverage the Benzo[b]thiophene Scaffold: The benzo[b]thiophene nucleus is a validated and effective starting point for designing compounds targeting a range of biological systems. ambeed.comambeed.com Its rigid structure provides a reliable anchor for the precise spatial arrangement of pharmacophoric features.

Strategic Derivatization of the Carboxylic Acid: The carboxylic acid group is a key handle for modification. Converting it to amides or esters, as seen in anticancer and antimicrobial agents, allows for the exploration of new interactions and the fine-tuning of physicochemical properties. For example, creating carboxamides from benzo[b]thiophene-3-carboxylic acid was a successful strategy for generating potent RhoA/ROCK inhibitors. google.com

Exploit Positional Isomerism: The position of the carboxylic acid/carboxamide group is a critical design element. The distinct biological profiles of 2- and 3-substituted derivatives suggest that each isomer offers unique opportunities for targeting different enzymes or receptors. ambeed.com Therefore, synthesizing and evaluating different positional isomers, including the less-explored 4-carboxylic acid, is a valid strategy for lead discovery.

Systematic Substitution on the Benzene Ring: The benzene portion of the scaffold is ripe for modification to optimize activity and selectivity. Research has shown that substitutions at the C-5 and C-6 positions can dramatically enhance biological effects. google.com A systematic exploration of various functional groups (e.g., halogens, alkyls, aryls) at these positions is a rational approach to lead optimization. For instance, the addition of a chloro group at C-6 proved highly effective for antimicrobial activity, while a pyrazole (B372694) at C-5 was beneficial for anticancer potency. google.com

By integrating these principles, medicinal chemists can rationally design and optimize novel benzo[b]thiophene-based compounds, including derivatives of benzo[b]thiophene-4-carboxylic acid, to develop new therapeutic agents with improved efficacy and selectivity.

Computational Chemistry and Molecular Modeling in Benzo B Thiophene 4 Carboxylic Acid Research

Molecular Docking Studies for Ligand-Target Interactions and Binding Modes

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second, typically a protein target. This method is crucial for understanding the interactions that govern biological activity. Although direct molecular docking studies on benzo[b]thiophene-4-carboxylic acid are not extensively reported in the literature, numerous studies on its derivatives highlight the utility of this approach.

For instance, derivatives of the isomeric 1-benzothiophene-2-carboxylic acid have been the subject of molecular docking simulations to explore their potential as anti-inflammatory and antimicrobial agents. In one study, 1-benzothiophene-2-carboxylic acid was docked into the active sites of various enzymes, including those with anti-viral and anti-leukemia activities, to predict its binding affinity and interaction modes. nih.gov The carboxylic acid group is often found to be a key player in forming hydrogen bonds with amino acid residues in the target protein's active site. nih.gov

In a study focused on developing new anticancer agents, derivatives of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide were synthesized and subjected to molecular docking analysis against the RhoA/ROCK pathway. nih.govnih.gov The docking results revealed that these compounds could bind to the target protein, with one promising compound, b19 , exhibiting a distinct binding pattern compared to a known inhibitor. nih.govnih.gov This highlights the power of molecular docking in identifying novel binding modes and guiding the design of more effective inhibitors.

Furthermore, tetrahydrobenzo[b]thiophene derivatives have been investigated for their antioxidant potential through molecular docking studies with the Keap1 protein. nih.gov The simulations helped to elucidate the binding affinity and interactions of the most potent antioxidant compounds within the protein's binding site. nih.gov

These examples, while not directly involving this compound, underscore the importance of molecular docking in identifying key structural features and intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that are critical for the biological activity of benzo[b]thiophene-based compounds. The insights gained from these studies can be extrapolated to guide future research on the specific interactions of this compound with various biological targets.

Table 1: Examples of Molecular Docking Studies on Benzo[b]thiophene Derivatives

DerivativeTarget ProteinKey Findings
1-Benzothiophene-2-carboxylic acidVarious enzymes (anti-viral, anti-leukemia)Carboxylic acid group plays a key role in hydrogen bonding. nih.gov
Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide (e.g., b19)RhoA/ROCK pathwayCompound b19 showed a different and potentially more effective binding pattern than known inhibitors. nih.govnih.gov
Tetrahydrobenzo[b]thiophene derivativesKeap1 proteinElucidated binding affinities and interactions of potent antioxidant compounds. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are instrumental in predicting the activity of new compounds and in understanding the physicochemical properties that are important for their biological effects.

In another study, QSAR analysis was performed on benzo[b]thienyl hydroxamic acids as histone deacetylase (HDAC) inhibitors for their anticancer activity. researchgate.net The resulting QSAR model revealed that steric and electrostatic interactions, as well as certain electro-topological parameters, were crucial for the anticancer activity of these compounds. researchgate.net The model demonstrated good predictive ability, suggesting its utility in designing more potent anticancer agents. researchgate.net

Furthermore, computational studies on benzothiophene (B83047) derivatives as potential antibiotics against multidrug-resistant Staphylococcus aureus have employed QSAR modeling. imist.maresearchgate.net These models, developed using various regression methods, showed strong predictive capabilities and identified key molecular descriptors that correlate with antimicrobial activity. imist.maresearchgate.net

These examples demonstrate the power of QSAR in drug discovery, enabling the prediction of biological activity and the identification of important structural features for the optimization of lead compounds. Although not yet applied to this compound itself, the success of QSAR with its derivatives suggests that this approach could be highly valuable for future studies on this specific molecule.

Density Functional Theory (DFT) and Quantum Chemical Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and condensed matter. DFT calculations provide valuable information about molecular geometry, vibrational frequencies, and electronic properties, which are essential for understanding the reactivity and stability of a compound.

Several studies have employed DFT to investigate the properties of benzo[b]thiophene derivatives. For instance, a detailed theoretical study on 1-benzothiophene-2-carboxylic acid was carried out using the B3LYP hybrid functional with the 6-311++G(d,p) basis set. nih.gov This study provided insights into the molecular geometry, vibrational spectra, and electronic properties of both the monomeric and dimeric forms of the compound. nih.gov The calculations also helped to understand the stability arising from intermolecular hydrogen bonding interactions. nih.gov

In another study, DFT calculations were used to investigate the structural and electronic properties of tetrahydrobenzo[b]thiophene derivatives that exhibited antioxidant activity. nih.govresearchgate.net The calculations of global descriptors helped to correlate the chemical structure with the observed reactivity. nih.govresearchgate.net

Furthermore, DFT has been used to study the noncovalent binding in thiophene (B33073) and benzothiophene dimers , which is relevant for understanding their behavior in materials science and petrochemistry. researchgate.net These calculations revealed the increasing influence of dispersion forces with the size of the aromatic system. researchgate.net

These applications of DFT to benzo[b]thiophene derivatives illustrate its capability to provide a deep understanding of their electronic structure, which is fundamental to their chemical behavior and biological activity. Such computational insights are crucial for the rational design of new materials and therapeutic agents based on the benzo[b]thiophene scaffold.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. In drug discovery, MD simulations are invaluable for analyzing the conformational flexibility of ligands and the dynamic nature of ligand-protein interactions, providing a more realistic picture of the binding process than static docking models.

While specific MD simulation studies on this compound are not prominent in the literature, research on its derivatives demonstrates the utility of this technique. For example, MD simulations have been employed to study the binding stability of thiophene carboxamide derivatives as potential anticancer agents targeting tubulin. mdpi.com These simulations can reveal how the ligand and protein adapt to each other upon binding and can help to identify stable binding modes that are likely to be biologically relevant.

In another context, MD simulations of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents demonstrated stable binding to their target enzyme, with one compound showing enhanced affinity after conformational relaxation of the enzyme. researchgate.net This highlights the importance of accounting for the dynamic nature of both the ligand and the protein in understanding binding affinity.

The application of MD simulations to benzo[b]thiophene derivatives provides crucial information about their conformational preferences and the stability of their interactions with biological targets. These insights are essential for the rational design of ligands with improved binding affinities and specificities.

In Silico Prediction of Pharmacokinetic and Toxicological Profiles (e.g., ADME studies)

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as toxicological profiles, is a critical component of modern drug discovery. These computational methods allow for the early assessment of the drug-likeness of a compound, helping to identify potential liabilities before significant resources are invested in its development.

Publicly available databases such as PubChem provide computed properties for This compound , including its molecular weight, XLogP3 (a measure of lipophilicity), hydrogen bond donor and acceptor counts, and topological polar surface area. nih.gov These parameters are fundamental for initial ADME predictions.

More comprehensive in silico ADME studies have been performed on derivatives of benzo[b]thiophene. For example, the ADME profile of benzo[b]thiophene-chalcones designed as cholinesterase inhibitors was studied to assess their potential as drug candidates. Similarly, the pharmacokinetic profiles of 2-aryl-quinoline-4-carboxylic acid derivatives were predicted in silico, with most derivatives showing favorable properties. researchgate.net In another study, the pharmacokinetic and toxicological profiles of bioactive compounds were analyzed using various online platforms, demonstrating the power of these predictive tools. nih.gov

These in silico predictions are invaluable for prioritizing compounds for further experimental testing and for guiding the chemical modifications needed to improve their pharmacokinetic properties.

Table 2: Computationally Predicted Properties of this compound

PropertyValueSource
Molecular Weight178.21 g/mol PubChem
XLogP32.5PubChem
Hydrogen Bond Donor Count1PubChem
Hydrogen Bond Acceptor Count2PubChem
Topological Polar Surface Area65.5 ŲPubChem

Emerging Applications and Material Science Perspectives

Benzo[b]thiophene Carboxylic Acids as Building Blocks for Advanced Materials

The inherent π-conjugated system of the benzo[b]thiophene core makes its derivatives highly attractive for applications in organic electronics. ccspublishing.org.cn These compounds are increasingly utilized as building blocks for organic semiconductors, which are essential components in devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). mdpi.com The carboxylic acid functionality provides a crucial anchor point for synthetic modifications, allowing chemists to tune the material's electronic properties, solubility, and solid-state packing, which are critical for device performance.

Researchers have synthesized and characterized various benzo[b]thiophene derivatives for use as solution-processable small molecular organic semiconductors. researchgate.netbohrium.com For instance, derivatives of benzo[b]thieno[2,3-d]thiophene (BTT), a related fused-ring system, have been successfully employed as the active layer in OFETs. mdpi.comresearchgate.net The modification of the core structure, often achieved through reactions starting from a carboxylic acid or a related functional group, directly influences the material's charge carrier mobility and stability. bohrium.com

Studies on these materials involve fabricating thin films and evaluating their electrical performance. The data below, derived from research on related benzo[b]thiophene semiconductor derivatives, illustrates the typical performance metrics investigated.

Table 1: Performance of Selected Benzo[b]thiophene-Based Organic Field-Effect Transistors (OFETs)

Compound Structure Hole Mobility (cm²/Vs) On/Off Current Ratio Reference
Benzo[b]thieno[2,3-d]thiophene (BTT) Dimer 0.22 >10⁶ mdpi.com

Furthermore, the benzo[b]thiophene scaffold is explored for creating photochromic materials—substances that change color upon exposure to light. acs.org While studies have detailed photochromic molecules based on the related benzo[b]furan platform, the underlying principle of using a rigid core that can be functionalized to create a light-switchable unit is directly applicable. acs.org The carboxylic acid group enables the attachment of photoactive moieties, allowing for the design of advanced materials whose electronic and optical properties can be reversibly controlled, opening doors for applications in molecular switches and high-density optical data storage. acs.org

Role in Catalysis and Organic Synthesis as Intermediates or Reagents

Benzo[b]thiophene-4-carboxylic acid is a versatile intermediate in organic synthesis. wikipedia.org The benzo[b]thiophene nucleus is a common feature in many biologically active compounds, and the carboxylic acid group serves as a robust handle for elaboration into more complex structures like amides, esters, and acylhydrazones. nih.govnih.gov

For example, the synthesis of a library of (E)-N'-benzylidenebenzo[b]thiophene-2-carbohydrazides began with the corresponding benzo[b]thiophene-2-carboxylic acid. nih.gov This precursor was converted to a carbohydrazide, which was then reacted with various aldehydes to produce a series of acylhydrazone derivatives for biological screening. nih.gov This strategy highlights how the carboxylic acid function is a gateway to diverse chemical scaffolds.

The synthesis of the benzo[b]thiophene core itself is an active area of research, often relying on transition-metal catalysis. Palladium-catalyzed reactions are particularly prominent for constructing and functionalizing the benzo[b]thiophene ring system. nih.govacs.org These methods provide efficient routes to substituted benzo[b]thiophenes, which can then be used as key intermediates.

One such approach involves the palladium iodide-catalyzed oxidative cyclization and alkoxycarbonylation of 2-(methylthio)phenylacetylenes to form benzo[b]thiophene-3-carboxylic esters. nih.govacs.org This demonstrates a direct catalytic route to a carboxyl-functionalized benzo[b]thiophene. Other catalytic methods, such as rhodium-catalyzed three-component coupling reactions, have also been developed to produce these heterocyclic structures with high regioselectivity. researchgate.net

Table 2: Examples of Catalytic Synthesis of Benzo[b]thiophene Derivatives

Reaction Type Catalyst System Starting Materials Product Type Yield Reference
Oxidative Alkoxycarbonylation PdI₂/KI 2-(Methylthio)phenylacetylenes, CO, Alcohol Benzo[b]thiophene-3-carboxylates 57-83% nih.govacs.org
Three-Component Coupling Rhodium Catalyst Arylboronic acids, Alkynes, Elemental Sulfur Substituted Benzo[b]thiophenes High researchgate.net
C-H Arylation Palladium Acetate Benzo[b]thiophene, Aryl Iodides β-Aryl-benzo[b]thiophenes High acs.org

These synthetic strategies underscore the importance of benzo[b]thiophene carboxylic acids and their derivatives as both the target of catalytic synthesis and the starting point for creating a wide array of other molecules. Their role as foundational building blocks is crucial for advancing drug discovery and developing new functional materials. researchgate.netadvion.com

Conclusions and Future Research Directions

Development of Novel Synthetic Methodologies for Benzo[b]thiophene-4-carboxylic Acid Scaffolds

The synthesis of substituted benzo[b]thiophenes can be challenging, and existing methods often have limitations regarding the types and positions of substituents. chemistryviews.org Future research will likely focus on creating more efficient and versatile synthetic routes.

Key areas for development include:

Domino Reactions: Domino or cascade reactions offer an efficient way to construct complex molecules in a single step, often under environmentally friendly conditions. nih.gov Developing new domino protocols for the synthesis of functionalized benzo[b]thiophene-4-carboxylic acids could significantly streamline the production of diverse derivatives. nih.gov

C-H Activation: Carboxyl-directed C-H activation has emerged as a powerful tool for the synthesis of complex organic molecules. rsc.orgrsc.org Further exploration of transition-metal-catalyzed C-H activation strategies could provide novel and efficient pathways to functionalize the benzo[b]thiophene core at various positions. rsc.orgrsc.org

Aryne Chemistry: The use of aryne precursors in reactions with alkynyl sulfides has shown promise for the one-step synthesis of a wide range of 3-substituted benzothiophenes. rsc.org This method's good functional group tolerance and potential for creating complex derivatives make it a valuable area for further investigation. chemistryviews.orgrsc.org

Flow Chemistry: The application of flow chemistry techniques could enable the continuous and scalable synthesis of this compound and its derivatives, offering advantages in terms of safety, efficiency, and process control.

Recent advancements have already demonstrated the potential of these innovative approaches. For instance, a one-step synthesis of benzo[b]thiophenes from o-silylaryl triflates and alkynyl sulfides has been developed, showcasing the power of aryne chemistry. rsc.org Similarly, domino reactions have been successfully employed to create libraries of novel benzo[b]thiophene scaffolds. nih.gov

Exploration of Undiscovered Biological Activities and Target Pathways

While benzo[b]thiophene derivatives have shown promise in several therapeutic areas, including as anticancer, anti-inflammatory, and antimicrobial agents, there remains a vast, unexplored landscape of their biological potential. nih.gov

Future research should focus on:

Identifying Novel Targets: High-throughput screening and other modern drug discovery techniques can be utilized to screen libraries of this compound derivatives against a wide array of biological targets. This could unveil previously unknown therapeutic applications.

Investigating New Therapeutic Areas: The structural versatility of the benzo[b]thiophene scaffold suggests its potential in treating a broader range of diseases. For example, derivatives have been investigated for their potential as GnRH receptor antagonists and for their effects on glucose metabolism. google.comnih.gov Further studies could explore their utility in neurodegenerative diseases, viral infections, and metabolic disorders. researchgate.net

Understanding Mechanisms of Action: For derivatives that show promising biological activity, detailed mechanistic studies are crucial. Elucidating how these compounds interact with their biological targets at a molecular level is essential for optimizing their efficacy and safety. A recent study, for instance, identified a heterocyclic compound that inhibits HIV-1 release by modulating the cell surface expression of BST2. researchgate.net

Table 1: Investigated Biological Activities of Benzo[b]thiophene Derivatives

Biological ActivityDescription
AnticancerInhibition of cancer cell proliferation and induction of apoptosis in various cancer cell lines.
Anti-inflammatoryModulation of inflammatory pathways.
AntimicrobialEfficacy against various bacterial strains, including multidrug-resistant bacteria. nih.gov
AntiviralInhibition of viral release, as seen with HIV-1, SIV, and SARS-CoV-2. researchgate.net
AntidiabeticPotential to manage blood glucose levels and improve glucose tolerance. nih.gov
GnRH AntagonismPotential for treating hormone-dependent conditions. google.com

Integration of Advanced Computational and Experimental Methodologies

The synergy between computational and experimental approaches is poised to accelerate the discovery and development of new this compound-based compounds.

Key integrations include:

In Silico Screening: Virtual screening of large compound libraries against specific biological targets can help prioritize candidates for synthesis and experimental testing, saving time and resources.

Molecular Modeling: Computational docking and molecular dynamics simulations can provide insights into the binding modes of benzo[b]thiophene derivatives with their target proteins, guiding the design of more potent and selective analogs.

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models can be developed to correlate the structural features of benzo[b]thiophene derivatives with their biological activities, enabling the prediction of the activity of new, unsynthesized compounds.

High-Throughput Screening (HTS): HTS allows for the rapid experimental testing of large numbers of compounds, complementing in silico predictions and accelerating the identification of lead compounds. A novel drug screening system was recently established to identify compounds that obstruct HIV-1 release. researchgate.net

Prospects for Clinical Translation and Drug Development

The ultimate goal of medicinal chemistry research is the translation of promising compounds into clinically effective drugs. For this compound and its derivatives, this path involves several critical steps.

Future prospects will depend on:

Preclinical Development: Promising lead compounds must undergo rigorous preclinical evaluation, including pharmacokinetic (ADME) and toxicological studies, to assess their drug-like properties and safety profiles.

Lead Optimization: Medicinal chemistry efforts will focus on optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds to enhance their therapeutic potential and minimize off-target effects.

Clinical Trials: Compounds that successfully navigate preclinical development may advance to clinical trials to evaluate their safety and efficacy in humans. The development of KRAS inhibitors containing a thiophene (B33073) moiety highlights the potential for these scaffolds in cancer therapy. google.com

Biomarker Development: Identifying biomarkers that can predict patient response to benzo[b]thiophene-based therapies could be crucial for personalized medicine approaches and successful clinical outcomes.

The journey from a promising scaffold like this compound to a marketed drug is long and challenging. However, by embracing novel synthetic methodologies, exploring new biological frontiers, integrating advanced computational and experimental tools, and focusing on a clear path to clinical translation, the scientific community can unlock the full therapeutic potential of this versatile chemical entity.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Benzo[b]thiophene-4-carboxylic acid, and how do reaction conditions influence product purity?

  • Methodological Answer : A widely used method involves metalation of benzo[b]thiophene derivatives with n-butyllithium, followed by carboxylation with dry ice. For example, 4H-indeno[1,2-b]thiophene-4-carboxylic acid was synthesized via this route, yielding a single regioisomer under controlled conditions . Purification often employs recrystallization (e.g., using ethanol/water mixtures) or column chromatography with silica gel. Purity (>95%) is confirmed via HPLC or melting point analysis (e.g., mp 213–214°C for benzo[b]thiophene-5-carboxylic acid) .

Q. How can researchers reliably characterize this compound and its derivatives?

  • Methodological Answer : Characterization typically combines spectroscopic and chromatographic techniques:

  • NMR : 1^1H and 13^{13}C NMR confirm regiochemistry and functional groups (e.g., distinguishing between thiophene and benzoate protons).
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., C9_9H6_6O2_2S, MW 178.21) .
  • Melting Point Analysis : Consistency with literature values (e.g., mp 213–214°C) ensures purity .
  • X-ray Crystallography : Resolves ambiguous structural assignments, as seen in indenothiophene derivatives .

Q. What solvent systems are optimal for recrystallizing this compound?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF) or ethanol/water mixtures are preferred. For example, benzo[b]thiophene-5-carboxylic acid (mp 213–214°C) is recrystallized from ethanol, while derivatives like 4-benzylmorpholine-3-carboxylic acid use dichloromethane/methanol .

Advanced Research Questions

Q. How does the regioselectivity of metalation vary in benzo[b]thiophene derivatives, and what factors dictate carboxylation outcomes?

  • Methodological Answer : Regioselectivity depends on the fusion pattern of the thiophene and benzene rings. For example, 8H-indeno[1,2-c]thiophene produces three carboxylic acid isomers (positions 1, 3, and 8) due to steric and electronic effects, whereas 4H-indeno[1,2-b]thiophene yields a single isomer . Computational studies (DFT) can predict reactive sites by analyzing electron density and ring strain.

Q. What biological mechanisms underlie the activity of this compound derivatives as PPARα/γ agonists?

  • Methodological Answer : Derivatives like α-methoxy-4-[2-(5-methyl-2-phenyl-4-oxazolyl)ethoxy]-benzo[b]thiophene-7-propanoic acid act as dual PPARα/γ agonists (EC50_{50}: 0.358 μM and 1.21 μM, respectively). Mechanism studies involve:

  • Transactivation Assays : Reporter gene systems in HEK293 cells.
  • Molecular Docking : Binding affinity to PPAR ligand-binding domains .
  • Metabolite Profiling : LC-MS identifies active metabolites (e.g., glucuronide conjugates) .

Q. How can researchers resolve contradictions in spectral data for structurally similar benzo[b]thiophene derivatives?

  • Methodological Answer : Cross-verification using complementary techniques is critical:

  • Isotopic Labeling : 13^{13}C-labeled analogs clarify ambiguous NMR signals.
  • 2D NMR (COSY, HSQC) : Resolves overlapping proton environments.
  • Reference Standards : Compare with NIST-validated data (e.g., biphenyl-4-carboxylic acid, MW 198.22) .

Q. What strategies optimize the stability of this compound under oxidative or reductive conditions?

  • Methodological Answer :

  • Oxidative Stability : Use inert atmospheres (N2_2) and antioxidants (e.g., BHT) to prevent sulfone formation.
  • Reductive Conditions : Catalytic hydrogenation (Pd/C) or LiAlH4_4 selectively reduce ketones without affecting the thiophene ring .
  • pH Control : Buffered solutions (pH 6–8) minimize decarboxylation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.